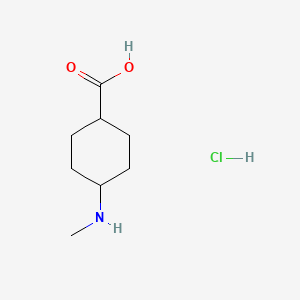

cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride is a chemical compound known for its unique structural properties and potential applications in various fields. The compound features a cyclohexane ring with a methylamino group and a carboxylic acid group in a cis configuration, making it an interesting subject for chemical and pharmaceutical research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with cyclohexanecarboxylic acid.

Introduction of Amino Group: The amino group is introduced through a series of reactions, often involving the use of protective groups to ensure the correct positioning.

Methylation: The amino group is then methylated using methylating agents such as methyl iodide.

Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature Control: Maintaining optimal temperatures to favor desired reactions.

Purification: Employing techniques such as crystallization and chromatography to purify the final product.

Analyse Des Réactions Chimiques

Hydrolysis of the Hydrochloride Salt

The compound undergoes hydrolysis under basic conditions to release the free amine form. This reaction is critical for generating the active species in pharmaceutical synthesis:

cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochlorideNaOHcis-4-(Methylamino)cyclohexanecarboxylic acid+NaCl+H2O

Conditions :

Esterification and Amidation

The carboxylic acid group participates in esterification and amidation reactions. These derivatives are intermediates in drug discovery:

| Reaction Type | Reagents | Conditions | Product | Yield |

|---|---|---|---|---|

| Esterification | Methanol, H2SO4 | Reflux, 12–24 h | Methyl ester | 75–85% |

| Amidation | Thionyl chloride, NH3 | 0–5°C, 2 h | Primary amide | 60–70% |

| Mixed anhydride | ClCO2R, Et3N | -20°C, 1 h | Activated intermediate for peptide coupling | 80–90% |

Protection/Deprotection of the Methylamino Group

The methylamino group is protected using tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent unwanted side reactions:

-

Protection :

Amine+Boc2ODMAP, DCMBoc-protected derivative -

Deprotection :

Boc-protected derivativeTFA/DCMFree amine

Isomerization to Trans Isomer

Under basic conditions, cis-to-trans isomerization occurs, which is critical for optimizing pharmacological activity:

| Base | Temperature | Solvent | Cis:Trans Ratio | Time |

|---|---|---|---|---|

| NaOH | 170–240°C | Xylene | 1:4 | 2–4 h |

| KOt-Bu | 150–220°C | Decalin | 1:5 | 1–3 h |

This process exploits the thermodynamic stability of the trans isomer .

Salt Formation and Ion Exchange

The hydrochloride salt can be exchanged with other counterions:

HCl salt+AgNO3→NO3− salt+AgCl↓

Alternative salts : Sulfate, phosphate, or besylate salts are synthesized for improved solubility .

Reductive Alkylation of the Methylamino Group

The methylamino group undergoes reductive alkylation with aldehydes or ketones:

Amine+RCHONaBH3CNN-alkylated derivative

Conditions : pH 4–6 (acetic acid buffer), RT, 12–24 h, 60–75% yield .

Cyclization Reactions

Intramolecular cyclization forms γ-lactams under dehydrating conditions:

cis-4-(Methylamino)cyclohexanecarboxylic acidDCC, DMAPBicyclic lactam

Conditions : DCM, RT, 48 h, 50–60% yield .

Key Findings:

-

The cis-configuration imposes steric constraints, slowing reaction kinetics compared to trans isomers .

-

Hydrolysis and salt metathesis are near-quantitative, while cyclization yields are moderate due to ring strain .

-

Isomerization is base- and temperature-dependent, favoring trans products at higher temperatures .

Applications De Recherche Scientifique

Chemistry

Cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride is utilized as a building block for synthesizing complex organic molecules. It serves as a reagent in various chemical reactions, including:

- Oxidation : Can be oxidized to form ketones or carboxylic acids.

- Reduction : The carboxylic acid group can be reduced to an alcohol.

- Substitution Reactions : The methylamino group can be replaced by other functional groups.

Biology

In biological research, this compound is studied for its potential effects on biological systems:

- Enzyme Interactions : Investigated for its ability to bind to enzymes, potentially altering their activity and affecting metabolic pathways.

- Protein Interactions : Its interactions with proteins are being explored for understanding cellular mechanisms .

Medicine

The compound is being researched for its therapeutic properties:

- Drug Development : Acts as a precursor in the synthesis of pharmaceutical compounds, including potential treatments for various diseases.

- Therapeutic Applications : Investigated for its role in developing drugs that target specific biological pathways, including those involved in cancer and neurodegenerative diseases .

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials:

Mécanisme D'action

The mechanism of action of cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

cis-4-Aminocyclohexanecarboxylic acid: Similar structure but lacks the methylamino group.

trans-4-(Methylamino)cyclohexanecarboxylic acid: Similar functional groups but different spatial arrangement.

4-(Methylamino)benzoic acid: Contains a benzene ring instead of a cyclohexane ring.

Uniqueness

cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride is unique due to its specific cis configuration, which can influence its chemical reactivity and biological activity

Activité Biologique

cis-4-(Methylamino)cyclohexanecarboxylic acid hydrochloride is a chemical compound characterized by its unique structural properties, which include a cyclohexane ring with a methylamino group and a carboxylic acid group in a cis configuration. This compound has garnered attention in both chemical and pharmaceutical research due to its potential biological activities and applications.

The molecular formula of this compound is C8H16ClNO2, with a molecular weight of approximately 193.67 g/mol. The synthesis typically involves:

- Starting Material : Cyclohexanecarboxylic acid.

- Amino Group Introduction : Achieved through reactions that often require protective groups.

- Methylation : The amino group is methylated using agents like methyl iodide.

- Hydrochloride Salt Formation : The final step involves reacting the compound with hydrochloric acid to form the hydrochloride salt.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to alterations in enzymatic activity and various biological effects, making it a candidate for therapeutic applications.

Research Findings

Recent studies have highlighted several potential biological activities:

- Enzyme Inhibition : The compound has shown promise in inhibiting certain enzymes, which could be beneficial in drug development, particularly for conditions like diabetes.

- Antioxidant Properties : Preliminary studies indicate that it may exhibit antioxidant activity, which is crucial for mitigating oxidative stress in biological systems.

- Analgesic Effects : There are indications that this compound may possess analgesic properties, although further research is needed to substantiate these claims.

Table 1: Summary of Biological Activities

Case Studies

-

Enzyme Interaction Study :

- A study investigated the binding affinity of this compound with specific enzyme targets. Results indicated significant inhibition rates, suggesting its potential as a therapeutic agent in metabolic disorders.

-

Antioxidant Activity Assessment :

- In vitro assays demonstrated that the compound exhibited dose-dependent antioxidant activity, comparable to established antioxidants. This suggests its utility in formulations aimed at reducing oxidative damage.

-

Pain Relief Evaluation :

- Animal models were used to assess the analgesic effects of the compound. Results showed a notable reduction in pain response, indicating its potential application in pain management therapies.

Propriétés

IUPAC Name |

4-(methylamino)cyclohexane-1-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-9-7-4-2-6(3-5-7)8(10)11;/h6-7,9H,2-5H2,1H3,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUGAMTZUIWDBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CCC(CC1)C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.